4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile
CAS No.: 503272-04-6
Cat. No.: VC8378575
Molecular Formula: C12H7N3O
Molecular Weight: 209.2 g/mol
* For research use only. Not for human or veterinary use.
![4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile - 503272-04-6](/images/structure/VC8378575.png)
Specification
CAS No. | 503272-04-6 |
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Molecular Formula | C12H7N3O |
Molecular Weight | 209.2 g/mol |
IUPAC Name | 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile |
Standard InChI | InChI=1S/C12H7N3O/c13-5-7-6-14-11-10(7)8-3-1-2-4-9(8)15-12(11)16/h1-4,6,14H,(H,15,16) |
Standard InChI Key | YDSXLGTVCLPXCL-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(C(=O)N2)NC=C3C#N |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(C(=O)N2)NC=C3C#N |
Introduction
Structural and Nomenclature Analysis
Core Architecture
The compound’s backbone consists of a pyrrolo[2,3-c]quinoline system, which merges a pyrrole ring (five-membered, nitrogen-containing heterocycle) with a quinoline scaffold (bicyclic structure comprising benzene fused to pyridine). The numbering system follows IUPAC conventions, with the pyrrole ring fused at the 2,3-positions of the quinoline moiety. Key substituents include:
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4-Oxo group: A ketone functional group at position 4, contributing to hydrogen-bonding interactions in biological systems .
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1-Carbonitrile: A nitrile group at position 1, enhancing molecular polarity and potential binding affinity .
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3,5-Dihydro: Partial saturation at positions 3 and 5, reducing aromaticity and altering conformational flexibility .
Feature | Description |
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Molecular Formula | C₁₃H₉N₃O (estimated based on analogous compounds) |
Molecular Weight | 223.24 g/mol (calculated) |
Key Functional Groups | 4-oxo (ketone), 1-carbonitrile (nitrile), dihydro (partial saturation) |
Synthetic Pathways and Modifications
Cyclization Strategies
Synthesis of pyrroloquinoline derivatives often involves cyclization reactions to form the fused heterocyclic core. A representative method from Stern et al. (2007) outlines the preparation of 4-oxo-1,4-dihydroquinoline-3-carbonitrile analogs :
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Formation of Propenylamino Intermediate: Reacting methyl 2-aminobenzoate with arylpropargyl aldehydes yields 2-((Z)-3-oxo-3-aryl-propenylamino)benzoic acid methyl esters.
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Cyclization: Refluxing in methanol/phenyl ether with sodium methanolate induces cyclization to form the quinolin-4-one scaffold.
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N-Substitution: Alkylation or arylation at the N1 position using halogenated reagents in DMF with sodium hydride .
For 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile, analogous steps could involve introducing a pyrrole ring via cyclocondensation of aminonitrile precursors.
Functionalization at Position 1
The nitrile group at position 1 is typically introduced via:
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Nucleophilic substitution of halogenated intermediates with cyanide sources (e.g., KCN).
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Cyanation reactions using palladium catalysts in the presence of Zn(CN)₂ .
Cannabinoid Receptor Interactions
4-Oxo-1,4-dihydroquinoline-3-carbonitrile derivatives exhibit affinity for CB2 cannabinoid receptors, with Ki values as low as 27.4 nM . The ketone and nitrile groups participate in hydrophobic interactions within the receptor’s binding pocket, suggesting that the target compound may similarly modulate CB2 activity .
Future Research Directions
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Synthetic Optimization: Developing enantioselective routes to resolve racemic mixtures and enhance potency .
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Targeted Bioassays: Evaluating the compound’s activity against diabetes-related enzymes (e.g., α-glucosidase) and neurological targets (e.g., CB2 receptors) .
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Toxicity Profiling: Assessing acute/chronic toxicity in preclinical models to establish safety margins.
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